molecular formula C18H15F2NO3S B2798285 3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one CAS No. 902618-52-4

3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2798285
CAS No.: 902618-52-4
M. Wt: 363.38
InChI Key: NQPNIWXSUZJIAS-UHFFFAOYSA-N
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Description

3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylphenylsulfonyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The ethylphenylsulfonyl group can be introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives.

Scientific Research Applications

3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Industry: It is explored for its potential use as a catalyst or intermediate in various industrial chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-methylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one
  • 3-((4-ethylphenyl)sulfonyl)-6,7-dichloro-1-methylquinolin-4(1H)-one
  • 3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-ethylquinolin-4(1H)-one

Uniqueness

3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both difluoro and ethylphenylsulfonyl groups can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3S/c1-3-11-4-6-12(7-5-11)25(23,24)17-10-21(2)16-9-15(20)14(19)8-13(16)18(17)22/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPNIWXSUZJIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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